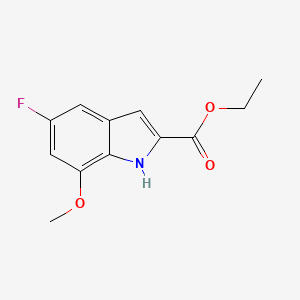

Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a fluorine atom at position 5, a methoxy group at position 7, and an ethyl ester at position 2 of the indole scaffold. Indole-2-carboxylates are widely explored in medicinal chemistry due to their versatility in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and allosteric modulators . The fluorine and methoxy substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Scientific Research Applications

Chemistry: Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications in treating diseases such as cancer, microbial infections, and inflammatory conditions.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The fluorine and methoxy groups enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects at Position 5

- Ethyl 5-Fluoro-1H-Indole-2-Carboxylate: The absence of the 7-methoxy group simplifies the structure. Derivatives of this compound, such as N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, exhibit melting points of 249–250°C, attributed to hydrogen bonding and aromatic stacking .

Ethyl 5-Chloro-1H-Indole-2-Carboxylate :

Replacing fluorine with chlorine (a larger, more polarizable halogen) may alter lipophilicity and metabolic stability. For example, ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate (melting point: 119–121°C) demonstrates reduced crystallinity compared to fluoro derivatives, likely due to increased steric bulk .

Substituent Effects at Position 7

Methyl 5-Methoxy-1H-Indole-2-Carboxylate :

Substituting position 5 (instead of 7) with methoxy results in a melting point of 187–189°C . The 7-methoxy group in the target compound may enhance solubility in polar solvents due to its electron-donating nature, while the positional isomerism could influence binding interactions in biological systems.- However, nitro groups are often associated with toxicity, limiting therapeutic utility .

Ester Group Modifications

- Methyl vs. Ethyl Esters :

Methyl 5-methoxy-1H-indole-2-carboxylate exhibits a lower melting point (187–189°C) than ethyl ester derivatives, suggesting that longer alkyl chains (e.g., ethyl) may enhance hydrophobic interactions and crystallinity . Ethyl esters also generally hydrolyze slower than methyl esters under physiological conditions, impacting prodrug design .

Table 1: Comparative Data for Key Analogues

Biological Activity

Ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been associated with various biological activities such as antiviral , anti-inflammatory , and anticancer properties. These compounds often interact with multiple biological targets, leading to significant alterations in cellular processes and pathways .

Target Interaction

This compound is known to bind with high affinity to several receptors, influencing various signaling pathways. Notably, it interacts with indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan catabolism, which plays a crucial role in immune response modulation and inflammation.

Biochemical Pathways

The compound's action can affect numerous biochemical pathways. For instance, it may interfere with viral replication processes and influence cell signaling pathways such as the MAPK/ERK pathway , which is vital for cell proliferation and differentiation . Additionally, the presence of the ethoxy group in its structure can modify its pharmacokinetic properties, enhancing its therapeutic potential.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For example, studies indicated that derivatives of indole compounds exhibit significant cytotoxicity against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The most potent derivatives showed IC50 values in the low micromolar range .

Structure-Activity Relationships (SAR)

Research on structure-activity relationships has highlighted that modifications at specific positions of the indole ring can enhance biological activity. For instance, the introduction of a fluorine atom at the C5 position has been shown to improve potency significantly compared to other halogen substitutions .

Case Studies

- Anticancer Activity : In one study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated that it inhibited cell growth effectively, with a mechanism involving apoptosis induction through caspase activation .

- Antiviral Properties : Another research focused on the antiviral activity of similar indole derivatives suggested that these compounds could disrupt viral replication pathways, thereby offering potential therapeutic applications against viral infections .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound shows that its absorption and distribution within biological systems are influenced by its chemical structure. Studies have shown that dosage variations can lead to differing therapeutic effects; lower doses may exhibit anti-inflammatory properties while higher doses could be more effective for anticancer applications .

Summary Table of Biological Activities

Properties

Molecular Formula |

C12H12FNO3 |

|---|---|

Molecular Weight |

237.23 g/mol |

IUPAC Name |

ethyl 5-fluoro-7-methoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H12FNO3/c1-3-17-12(15)9-5-7-4-8(13)6-10(16-2)11(7)14-9/h4-6,14H,3H2,1-2H3 |

InChI Key |

MLTIVMVBOMFYHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.